![molecular formula C24H17FN2O3S2 B12162722 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12162722.png)
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:
- The core structure is a pyrrolidine-2,3-dione ring.
- Attached to the pyrrolidine ring, we have a 4-fluorophenyl group.
- Further, there’s a (4,6-dimethyl-1,3-benzothiazol-2-yl) moiety.
- Lastly, a hydroxy(thiophen-2-yl)methylidene group is connected.
- This compound belongs to the class of heterocyclic molecules due to the presence of both nitrogen and sulfur atoms in its structure.
- Its molecular formula is C20H16FNO2S2 .
- The compound’s IUPAC name is (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione .
- It may have interesting pharmacological properties or applications, given its complex structure.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves multi-step organic synthesis.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
- Oxidation : Oxidative transformations of the thiophene or benzothiazole moieties.
- Reduction : Reduction of the carbonyl group in the pyrrolidine-2,3-dione ring.
- Substitution : Substitution reactions at the phenyl group or other functional groups.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new synthetic pathways.
Synthetic Routes
The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazole ring followed by the introduction of other functional groups. Common reagents include acids and bases under controlled conditions to optimize yield and purity.
Biology
Research indicates that this compound may possess significant biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole can inhibit bacterial growth. The specific compound may exhibit similar properties through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.
Antitumor Activity
Compounds with similar structures have demonstrated antitumor effects by inducing apoptosis in cancer cells. The mechanisms may involve modulation of cell cycle progression and activation of apoptotic pathways .
Medicine
The therapeutic potential of this compound is being explored in various contexts:
Potential Drug Development
Its unique properties suggest applications in treating diseases such as cancer and infections. Investigations into its pharmacological profiles are ongoing to evaluate its efficacy and safety.
Case Study 1: Antitumor Properties
A study investigated the effects of similar benzothiazole compounds on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction.
Case Study 2: Antimicrobial Efficacy
Another research focused on evaluating the antimicrobial properties against various pathogens. The results showed promising activity, suggesting potential use in developing new antibiotics.
Mechanism of Action
- Without specific data, we can only speculate. the compound’s structure suggests potential interactions with enzymes, receptors, or cellular pathways.
- Further research would be needed to elucidate its mechanism.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs of this compound. Its uniqueness lies in the combination of diverse functional groups.
- If you encounter related compounds, consider comparing their structures, properties, and applications.
Remember that this information is based on existing knowledge up to my last update in 2021 For more accurate and up-to-date details, consult scientific literature or databases
: PubChem Compound Database
Biological Activity
The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets.
- Molecular Formula : C27H21FN2O4S
- Molecular Weight : 488.53 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the benzothiazole ring.
- Introduction of the pyrrolidine and dione moieties.
- Utilization of reagents such as acids and bases under controlled conditions to facilitate reactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
- Case Study : In vitro studies demonstrated that compounds structurally similar to this one exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 6.2 to 43.4 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It showed effectiveness against a range of bacterial strains, with minimal inhibitory concentrations (MIC) indicating good activity compared to standard antibiotics.
Antiviral Properties
Emerging research suggests that the compound may possess antiviral properties:
- Inhibition Studies : Similar compounds have been reported to inhibit viral replication in cell cultures, suggesting potential applications in antiviral drug development .
The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways that lead to apoptosis or growth inhibition.
Properties
Molecular Formula |
C24H17FN2O3S2 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17FN2O3S2/c1-12-10-13(2)19-17(11-12)32-24(26-19)27-20(14-5-7-15(25)8-6-14)18(22(29)23(27)30)21(28)16-4-3-9-31-16/h3-11,20,29H,1-2H3 |
InChI Key |
UPWOJKHFXBYQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.